
L-甘油醛
描述
Synthesis Analysis
The synthesis of L-glyceraldehyde and its derivatives has been explored through both chemical and enzymatic methodologies. Chemical synthesis of enantiomerically pure glyceraldehyde 3-phosphates, including L-glyceraldehyde 3-phosphate (L-GAP), involves the enzymatic phosphorylation of L-glyceraldehyde (Gauss, Schoenenberger, & Wohlgemuth, 2014). Additionally, catalysis by amino acids under prebiotic conditions has shown to selectively form L-glyceraldehyde at certain pH levels, highlighting its potential relevance in the origin of life (Breslow, Ramalingam, & Appayee, 2013).
Molecular Structure Analysis
While specific studies directly detailing the molecular structure analysis of L-glyceraldehyde were not highlighted, understanding its structure is fundamental to appreciating its role in metabolic pathways. Its structure allows for its involvement in key biochemical reactions, including its phosphorylated form, L-glyceraldehyde-3-phosphate, which is critical in glycolysis and other pathways.
Chemical Reactions and Properties
L-glyceraldehyde's reactivity and involvement in various biochemical processes are significant. For example, its enzymatic phosphorylation to L-GAP, a precursor in several metabolic reactions, demonstrates its versatility and essential role in living organisms (Molla et al., 2017).
Physical Properties Analysis
The stability and behavior of L-glyceraldehyde derivatives in different conditions were explored, revealing stability in acidic solutions and the formation of specific degradation products under varying pH levels (Gauss, Schoenenberger, & Wohlgemuth, 2014).
Chemical Properties Analysis
The chemical properties of L-glyceraldehyde, particularly its enantiomeric form L-GAP, have been studied for their stability and reactivity in various conditions. These properties are crucial for its involvement in metabolic pathways and potential industrial applications (Gauss, Schoenenberger, & Wohlgemuth, 2014).
科学研究应用
生物催化合成L-甘油醛-3-磷酸:L-甘油醛-3-磷酸(L-GAP)是通过使用甘油激酶从L-甘油醛(L-GA)合成的,这是自然生物和合成过程中至关重要的过程 (Molla et al., 2017)。
在糖酵解和蛋白质合成中的作用:发现L-甘油醛,特别是L-异构体,能够抑制吉田腹水肝癌细胞中氨基酸的蛋白质合成,影响糖酵解和蛋白质合成 (Guidotti et al., 1964)。
镰刀细胞治疗中的医学应用:甘油醛显示出作为抗镰刀细胞药物的潜力,在体外处理后延长了镰刀红细胞的寿命 (Benjamin & Manning, 1986)。
各种保护的L-甘油醛的合成:使用面包酵母介导的还原反应已经实现了保护的L-甘油醛的对映选择性合成,这对化学合成非常重要 (Guanti et al., 1986)。
血液标本中的抗糖酵解活性:甘油醛已被证明在血液标本中具有抗糖酵解活性,保持葡萄糖浓度并影响其他临床实验室分析物 (Wang Yue-ron, 2004)。
在化学进化中的作用:甘油醛的辐解对化学进化研究具有重要意义,特别是在理解从非生物条件生成生物重要化合物的过程中 (Cruz-Castañeda等,2017)。
血液标本中葡萄糖的保护:甘油醛,特别是L-异构体,有效地在血液标本中保持葡萄糖浓度长达8小时,适用于各种临床分析 (Landt, 2000)。
巩膜治疗中的生物力学特性:甘油醛已被用于巩膜中的化学交联,显示出在治疗进行性近视中的潜力 (Wollensak & Iomdina,2008)。
作用机制
Target of Action
L-Glyceraldehyde, a 3-carbon monosaccharide, primarily targets NAD(H)-dependent reactions . It is known to inhibit glycolysis, a metabolic pathway that is crucial for the energy production in cells .
Mode of Action
L-Glyceraldehyde interacts with its targets by inducing significant changes in the metabolic profile of cells . It promotes oxidative stress and hinders nucleotide biosynthesis . This compound is a potent inhibitor of glycolysis due to its proposed targeting of NAD(H)-dependent reactions .
Biochemical Pathways
L-Glyceraldehyde affects the glycolytic pathway and nucleotide biosynthesis . It disrupts the flow of carbon through glycolytic intermediates, leading to a significant inhibition of glycolysis . Furthermore, it significantly inhibits nucleotide biosynthesis in cells .
Pharmacokinetics
It is known that the compound’s effects on metabolic profiles and nucleotide biosynthesis can be partially relieved with the co-application of the antioxidant n-acetyl-cysteine . This suggests that the bioavailability and efficacy of L-Glyceraldehyde may be influenced by other compounds present in the system.
Result of Action
The action of L-Glyceraldehyde results in growth inhibition and apoptosis in cells . It induces a redox crisis in cells, disrupting the fragile homeostatic environment inherent to the cells . This leads to significant changes in the metabolic profile of cells and promotes cell death .
Action Environment
The action of L-Glyceraldehyde is influenced by the cellular environment. The presence of antioxidants like N-acetyl-cysteine can partially relieve the metabolic inhibition caused by L-Glyceraldehyde . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds in the system.
安全和危害
未来方向
生化分析
Biochemical Properties
L-Glyceraldehyde is involved in several biochemical reactions, primarily as an intermediate in glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate . This interaction is essential for the continuation of the glycolytic pathway, which is vital for cellular energy production.
Cellular Effects
L-Glyceraldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of glycolysis, affecting the levels of ATP and other metabolites within the cell. Additionally, L-Glyceraldehyde can impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .
Molecular Mechanism
At the molecular level, L-Glyceraldehyde exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to glyceraldehyde-3-phosphate dehydrogenase, facilitating the enzyme’s catalytic activity. This binding interaction is crucial for the proper functioning of the glycolytic pathway. Additionally, L-Glyceraldehyde can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Glyceraldehyde can change over time due to its stability and degradation. L-Glyceraldehyde is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that L-Glyceraldehyde can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of L-Glyceraldehyde can vary with different dosages in animal models. At low doses, L-Glyceraldehyde can enhance cellular metabolism and energy production. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the impact of L-Glyceraldehyde becomes more pronounced at higher concentrations .
Metabolic Pathways
L-Glyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase and aldolase, which are essential for the conversion of glucose to pyruvate and the synthesis of glucose from non-carbohydrate precursors. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, L-Glyceraldehyde is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of L-Glyceraldehyde across cellular membranes, ensuring its proper localization and accumulation within specific compartments. The distribution of L-Glyceraldehyde can influence its activity and function within the cell .
Subcellular Localization
L-Glyceraldehyde is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as well as by post-translational modifications and targeting signals that direct it to specific organelles. These factors play a crucial role in regulating the biochemical properties and effects of L-Glyceraldehyde within the cell .
属性
IUPAC Name |
(2S)-2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497-09-6 | |
| Record name | (-)-Glyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceraldehyde, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(-)-glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERALDEHYDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



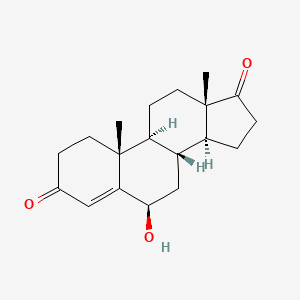
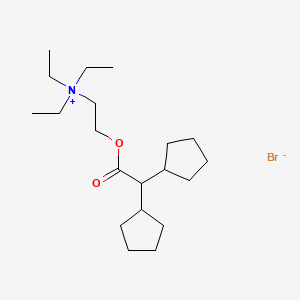
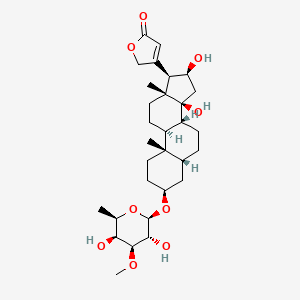

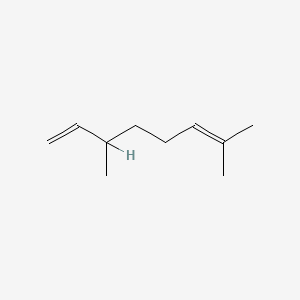
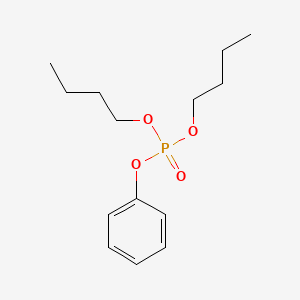

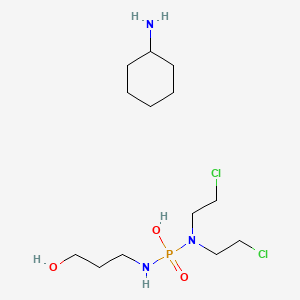
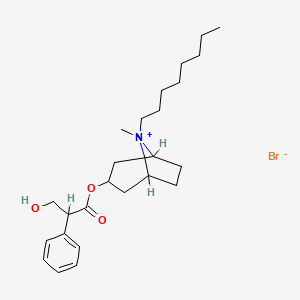

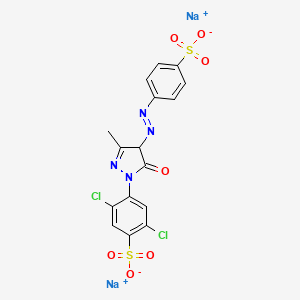
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)

